molecular formula C7H5Br2NO2 B2962222 2-Amino-3,6-dibromobenzoic acid CAS No. 20776-66-3

2-Amino-3,6-dibromobenzoic acid

Cat. No.: B2962222
CAS No.: 20776-66-3
M. Wt: 294.93
InChI Key: SQZPTOHJOFPPLZ-UHFFFAOYSA-N
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Description

2-Amino-3,6-dibromobenzoic acid (CAS 20776-66-3) is a halogenated derivative of anthranilic acid (2-aminobenzoic acid) with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol . As a member of the aminobenzoic acids, this compound features both amino and carboxylic acid functional groups on an aromatic ring that is further modified with two bromine atoms, making it a valuable building block in organic synthesis and materials science research. Halogenated aminobenzoic acids are a subject of significant research interest due to their diverse applications. Studies on similar isomers, such as 2-amino-3,5-dibromobenzoic acid, have shown that these compounds can be thoroughly characterized using techniques like X-ray diffraction (XRD), FT-IR, and UV-Vis spectroscopy, and their properties can be further investigated with computational methods . This structural characterization is crucial for researchers developing new non-linear optical (NLO) materials, as related compounds have demonstrated potential in this field . The antimutagenic and biological activities of various aminobenzoic acid isomers have been documented, indicating that this class of compounds has relevance in biochemical and pharmacological studies . Furthermore, the presence of halogen atoms and multiple functional groups makes this compound a suitable candidate for synthesizing more complex molecules, including ligands for metal-organic frameworks (MOFs) or novel polymers. Researchers can use this chemical as a precursor for developing dyes, pharmaceuticals, and agrochemicals. Store this product in a cool, dark, and dry environment. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,6-dibromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZPTOHJOFPPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 3,6 Dibromobenzoic Acid

Established and Emerging Synthesis Approaches

The preparation of 2-Amino-3,6-dibromobenzoic acid and its isomers involves both well-established chemical reactions and the exploration of novel routes to improve efficiency and selectivity. These approaches often rely on multi-step pathways starting from commercially available precursors.

Multi-step synthesis is common for producing highly substituted aromatic compounds, allowing for precise control over the placement of functional groups.

A primary strategy for synthesizing aminodibromobenzoic acids is the direct bromination of substituted benzoic acid precursors. The choice of starting material and brominating agent is crucial for achieving the desired regioselectivity.

A common method involves the electrophilic substitution of an existing aminobenzoic acid. For example, the synthesis of 2-amino-3,5-dibromobenzoic acid can be achieved by treating sodium 2-aminobenzoate (B8764639) with a solution of bromine in glacial acetic acid at a controlled temperature of 15°C. chemicalbook.combeilstein-journals.org This reaction yields a mixture of products, including the desired dibrominated compound. chemicalbook.combeilstein-journals.org Similarly, the bromination of m-aminobenzoic acid using bromine vapor in the presence of hydrochloric acid produces 3-amino-2,4,6-tribromobenzoic acid. orgsyn.org

Another approach is to brominate a precursor with a different activating or deactivating group, which is later converted to the amino group. The synthesis of the related 2-amino-4,6-dibromobenzoic acid, for instance, can begin with the bromination of a nitro-substituted benzoic acid precursor. The nitro group is subsequently reduced to an amino group to yield the final product. This strategy is also seen in the preparation of 2-amino-3,5-dibromobenzaldehyde (B195418), where o-aminobenzaldehyde is brominated using a mixture of potassium bromide and hydrobromic acid. google.com

The table below summarizes various bromination strategies for related substituted benzoic acids.

Starting MaterialBrominating Agent/ConditionsProductReference
Sodium 2-aminobenzoateBromine in glacial acetic acid2-Amino-3,5-dibromobenzoic acid chemicalbook.com, beilstein-journals.org
m-Aminobenzoic acidBromine vapor with HCl3-Amino-2,4,6-tribromobenzoic acid orgsyn.org
Nitro-substituted benzoic acidBromineNitro-dibromobenzoic acid (intermediate)
o-AminobenzaldehydePotassium bromide in hydrobromic acid2-Amino-3,5-dibromobenzaldehyde google.com

The selection of an appropriate precursor is fundamental to a successful synthesis. For this compound and its isomers, several key starting materials have been identified.

Anthranilic acid (2-aminobenzoic acid) and its salts are common precursors, undergoing direct bromination to introduce the halogen atoms. chemicalbook.combeilstein-journals.org Another widely used class of precursors are nitro-substituted benzoic acids. In these routes, the aromatic ring is first brominated, and the nitro group is subsequently reduced to an amino group. This two-step elaboration is a versatile method for controlling the final substitution pattern. For example, o-nitrobenzaldehyde can serve as a precursor, which is first reduced to o-aminobenzaldehyde and then brominated. google.com

More complex routes may start from different precursors. One on-surface synthesis approach identified 2,3-diiodoanisole as a starting material, which was then converted through several steps, including the formation of 1,4-dibromo-2,3-diiodobenzene, to eventually yield this compound. scispace.com The Ullmann condensation of 2,4-dibromobenzoic acid with ammonia, catalyzed by cuprous oxide, is another elaboration route used to prepare the related 4-bromoanthranilic acid. semanticscholar.org

Multi-Step Synthetic Pathways for this compound

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to organic synthesis aims to reduce the environmental impact of chemical processes. researchgate.net This involves using less hazardous materials, improving energy efficiency, and minimizing waste. While specific studies on the green synthesis of this compound are limited, general principles can be applied.

A key aspect of green chemistry is the use of safer solvents. Some traditional syntheses for related compounds have utilized solvents like benzene (B151609) for washing, which is now recognized as a hazardous substance. chemicalbook.combeilstein-journals.org Green chemistry encourages the substitution of such solvents with more environmentally benign alternatives. whiterose.ac.uk

Another principle is the development of catalytic reactions to improve atom economy and reduce waste. whiterose.ac.uk Biocatalysis, using whole-cell systems or isolated enzymes, offers an alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for harsh reagents or organic solvents. researchgate.net The development of enzymatic or chemo-enzymatic routes for halogenation and amination could represent a greener path for producing this compound.

Optimization of Reaction Parameters for Yield and Purity in this compound Production

Achieving high yield and purity is a critical goal in the production of any chemical compound. scispace.com This requires careful optimization of various reaction parameters, including temperature, reaction time, pH, and the choice of solvents and purification methods.

Temperature control is crucial for selectivity and minimizing side reactions. For instance, the bromination of sodium 2-aminobenzoate is conducted at a cool 15°C. chemicalbook.com In other reactions, such as diazo coupling, optimization studies are performed to determine the ideal temperature and time to maximize product formation. researchgate.net

Purification techniques are essential for isolating the target compound from byproducts and unreacted starting materials. Recrystallization is a powerful method for improving purity. In the synthesis of 2-amino-3,5-dibromobenzaldehyde, crude product was purified by recrystallization from methanol (B129727), significantly increasing its purity. google.com The formation of salts using various organic or inorganic acids, followed by recrystallization, is another effective strategy for purifying amino acid compounds. acs.org

Post-reaction workup procedures, such as pH adjustment, filtration, and liquid-liquid extraction, are also optimized to maximize recovery and purity. google.com For instance, in one synthesis, a mixture of bromobenzoic acids was separated by adding hydrochloric acid to a boiling water solution, causing the less soluble 2-amino-3,5-dibromobenzoic acid to be isolated via hot filtration while the other isomer remained in the filtrate. chemicalbook.combeilstein-journals.org These optimization steps are critical for obtaining a final product with high purity, such as the 98.56% purity reported for a related compound after a carefully designed synthesis and workup. google.com

The following table details optimization parameters found in the syntheses of related compounds, which are indicative of the types of variables manipulated to improve yield and purity.

ParameterExample ConditionPurposeReference
TemperatureBromination at 15°CControl reaction rate and selectivity chemicalbook.com, beilstein-journals.org
pH ControlAdjustment to pH 5-8Facilitate product isolation/separation google.com
Purification MethodRecrystallization from methanolIncrease product purity google.com
Purification MethodHot filtrationSeparate isomers based on solubility chemicalbook.com, beilstein-journals.org
Reaction TimeOptimization studies to find optimal durationMaximize conversion and minimize degradation researchgate.net

Chemical Reactivity and Derivatization of 2 Amino 3,6 Dibromobenzoic Acid

Transformations Involving the Amine Functionality of 2-Amino-3,6-dibromobenzoic Acid

The primary amine group (-NH₂) on the aromatic ring is a key site for chemical modification. One of the most fundamental reactions of aromatic amines is diazotization. Treatment of an aminobenzoic acid with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). scirp.orgresearchgate.netbeilstein-journals.org This intermediate is highly versatile and can undergo a variety of subsequent reactions.

For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by various nucleophiles, including cyano (-CN) or halo groups, typically catalyzed by copper(I) salts. scirp.orgscirp.org It can also be converted to a hydroxyl group (-OH) by heating in aqueous acid. scirp.org While these reactions are well-established for simpler aminobenzoic acids like 2-aminobenzoic acid (anthranilic acid) scirp.orgresearchgate.netscirp.org, the principles apply to its substituted derivatives. Diazotization of anthranilic acid can also lead to the formation of a highly reactive benzyne (B1209423) intermediate through the loss of nitrogen and carbon dioxide, which can be trapped in Diels-Alder reactions. chemtube3d.com Another potential transformation is the reaction of the diazonium salt with sodium azide (B81097) to yield an azido (B1232118) derivative. beilstein-journals.org

The amine can also undergo acylation to form amides. This is a common transformation, often achieved by reacting the amine with an acid anhydride (B1165640) or an acyl chloride. For example, 2-aminobenzoic acid reacts with acetic anhydride upon heating to form 2-(N-acetylamino)benzoic acid. webassign.net This reaction provides a straightforward method to synthesize N-acyl derivatives of this compound.

Table 1: Representative Reactions of the Amine Functionality in Aminobenzoic Acids

Reaction Type Reagents Product Type Reference
Diazotization NaNO₂, H⁺ (e.g., HCl, H₂SO₄) Aryl Diazonium Salt scirp.orgscirp.org
Sandmeyer Cyanation Diazonium Salt, CuCN/NaCN Cyanobenzoic Acid scirp.orgscirp.org
Hydroxylation Diazonium Salt, H₂O, Heat Hydroxybenzoic Acid scirp.org
Azide Formation Diazonium Salt, NaN₃ Azidobenzoic Acid beilstein-journals.org
Acylation Acetic Anhydride N-Acetylaminobenzoic Acid webassign.net

Reactions of the Carboxylic Acid Moiety of this compound

The carboxylic acid group (-COOH) is another primary site for derivatization, most commonly through reactions that target the acidic proton or the carbonyl carbon. Esterification is a principal reaction of this functional group. Treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, yields the corresponding ester. For example, 2,4-dibromobenzoic acid can be converted to its methyl ester by reacting it with methanol (B129727) and sulfuric acid. beilstein-journals.org This method is directly applicable to this compound for the synthesis of its various alkyl esters.

Alternatively, the carboxylic acid can be reduced. While strong reducing agents might affect other parts of the molecule, specific reagents can target the carboxyl group. For example, the related compound 2-amino-3,5-dibromobenzaldehyde (B195418) can be reduced to 2-amino-3,5-dibromobenzyl alcohol using potassium borohydride (B1222165) in ethanol. chemicalbook.com This suggests that selective reduction of the carboxylic acid in this compound to the corresponding benzyl (B1604629) alcohol could be achieved using appropriate reducing agents like borane (B79455) complexes.

Reactivity Studies of the Bromine Substituents in this compound

The two bromine atoms on the aromatic ring are relatively inert compared to the amine and carboxylic acid groups but can be induced to react under specific conditions, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound (like a boronic acid). wikipedia.orgorganic-chemistry.orgdiva-portal.org The bromine atoms of this compound could potentially be replaced by aryl, heteroaryl, or vinyl groups. Research on similar substrates, such as the Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid, demonstrates the feasibility of this transformation on brominated benzoic acids. nih.gov The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. organic-chemistry.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. acs.orgnih.govprinceton.edu This methodology could be used to replace one or both bromine atoms of this compound with a different substituted amino group. Studies on the double Buchwald-Hartwig amination of 1,4-dibromobenzene (B42075) derivatives show that such sequential substitutions are possible, offering a route to complex, poly-aminated aromatic structures. acs.org

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. fu-berlin.delibretexts.orgorganic-chemistry.org It is conceivable that the bromine substituents of this compound could participate in Heck reactions with various alkenes, leading to the introduction of vinyl groups onto the aromatic ring.

The relative reactivity of the C-Br bonds at positions 3 and 6 would likely be influenced by the electronic and steric environment created by the adjacent amino and carboxyl groups.

Aromatic Ring Functionalization and Modification Strategies for this compound

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution is complex due to the existing substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The carboxylic acid and bromine atoms are deactivating groups and direct to the meta positions.

In this specific molecule, the positions are:

Position 4: Ortho to the -NH₂ group and meta to the -COOH and C₆-Br.

Position 5: Para to the -NH₂ group and meta to the C₃-Br.

The strong activating effect of the amino group would likely dominate, directing an incoming electrophile primarily to position 5 (para to -NH₂) and to a lesser extent to position 4 (ortho to -NH₂). However, the deactivating nature of the bromo and carboxyl groups, along with potential steric hindrance, would make further substitution challenging compared to a less substituted aniline (B41778) derivative. Reactions like nitration or further halogenation would require carefully controlled conditions to achieve selectivity and avoid unwanted side reactions. While specific studies on the further functionalization of this compound are not widely reported, the principles of electrophilic substitution on polysubstituted benzene (B151609) rings provide a framework for predicting reactivity. chemimpex.com

Synthesis of Advanced Derivatives of this compound

As mentioned in section 3.2, esterification is a straightforward derivatization of the carboxylic acid moiety. The synthesis of the methyl ester, methyl 2-amino-3,6-dibromobenzoate, can be accomplished by reacting the parent acid with methanol in the presence of an acid catalyst. The synthesis of the isomeric methyl 2-amino-3,5-dibromobenzoate is well-documented and can be achieved through the bromination of methyl anthranilate. google.comchemicalbook.comgoogle.com These esters are valuable intermediates themselves, for example, in the synthesis of pharmaceuticals. chemicalbook.com General procedures for creating various 2-aminobenzoate (B8764639) esters from related starting materials like 1H-indazol-3-amines have also been developed, highlighting the accessibility of this class of derivatives. rsc.org

Table 2: Example of an Ester Derivative

Compound Name CAS Number Synthesis Method Reference
Methyl 2-amino-3,5-dibromobenzoate 606-00-8 Bromination of methyl anthranilate google.comchemicalbook.com
Methyl 2-amino-3,6-dibromobenzoate 1219795-57-9 Esterification of the parent acid accelachem.com

The synthesis of amide derivatives can be achieved through two main pathways: reaction at the amine or reaction at the carboxylic acid.

N-Acyl Amides: As discussed in section 3.1, the amino group can be acylated. Reacting this compound with an acylating agent like an acid anhydride or acyl chloride would yield an N-acyl derivative. For example, reacting an aminobenzoic acid with an N-acylamino acid in the presence of a coupling agent can form a peptide-like bond. google.com

Benzamide Derivatives: The carboxylic acid can be converted into an amide by first activating it (e.g., forming an acyl chloride or using a peptide coupling agent) and then reacting it with an amine. A more direct route to primary amides is from the corresponding benzamide. For example, 2-amino-3,5-dibromobenzamide (B176797) is synthesized by the direct bromination of 2-aminobenzamide. research-nexus.netnih.gov This primary amide can then be used in condensation reactions to form heterocyclic systems like quinazolinones. research-nexus.netnih.gov Alternatively, isatoic anhydride, a derivative of anthranilic acid, can be reacted with various amines in a refluxing solvent like DMF to produce a range of N-substituted 2-aminobenzamides. mdpi.com

Cyclization Reactions for Heterocycle Formation from this compound

Specific examples of cyclization reactions starting from this compound to form various heterocyclic systems are not well-documented in the reviewed scientific literature. General methodologies for the synthesis of heterocycles like quinazolines often involve the cyclization of anthranilic acid derivatives. organic-chemistry.org These reactions can be catalyzed by various metals, including ruthenium, cobalt, nickel, and copper, or proceed under metal-free conditions using reagents like iodine or o-iodoxybenzoic acid (IBX). organic-chemistry.org However, the application of these methods specifically to this compound, including reaction conditions and yields for the formation of corresponding heterocycles, is not detailed in the available sources.

Mechanistic Investigations of Key Transformations of this compound

Exploration of Reaction Mechanisms and Intermediates

Kinetic and Thermodynamic Analysis of Reaction Pathways

A thorough kinetic and thermodynamic analysis of reaction pathways for this compound has not been found in the surveyed literature. Such analyses are crucial for understanding the feasibility and rate of chemical reactions and for optimizing reaction conditions. While there are general studies on the kinetics and mechanisms of reactions of other substituted benzoic acids, this specific data for the 3,6-dibromo isomer is not available. acs.org

Spectroscopic and Structural Characterization of 2 Amino 3,6 Dibromobenzoic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers powerful, non-destructive methods to map the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) are indispensable for elucidating the precise connectivity and functional group arrangement of 2-Amino-3,6-dibromobenzoic acid.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The proton NMR (¹H NMR) spectrum of this compound provides specific information about the hydrogen atoms in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum shows distinct signals corresponding to the aromatic protons, the amino group protons, and the carboxylic acid proton. rsc.org

A study reported the following ¹H NMR spectral data recorded at 601 MHz:

A broad singlet observed at a significantly downfield chemical shift of approximately 13.71 ppm is characteristic of the acidic proton of the carboxylic acid group (-COOH). rsc.org

A broad singlet corresponding to the two protons of the primary amino group (-NH₂) appears at around 5.55 ppm . rsc.org

The aromatic region of the spectrum displays two doublets. A doublet at 7.37 ppm with a coupling constant (³J) of 8.4 Hz is assigned to the proton at position 4 of the benzene (B151609) ring. rsc.org

Another doublet appears further upfield at 6.78 ppm , also with a coupling constant (³J) of 8.4 Hz, which is attributed to the proton at position 5. rsc.org The coupling between these two protons confirms their adjacent positions on the aromatic ring.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) in HzAssignment
13.71br s--COOH
7.37d8.4H-4
6.78d8.4H-5
5.55br s--NH₂
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum recorded at 151 MHz in DMSO-d₆ reveals seven distinct carbon signals, consistent with its structure. rsc.org

The assignments are as follows:

The signal for the carbonyl carbon of the carboxylic acid group appears at the most downfield position, 167.3 ppm . rsc.org

The carbon atom bonded to the amino group (C-2) is found at 144.2 ppm . rsc.org

The signal at 134.4 ppm is assigned to the carbon atom at position 4 (C-4). rsc.org

The carbon at position 5 (C-5) resonates at 121.1 ppm . rsc.org

The three carbons directly bonded to bromine or the carboxylic acid group appear at 116.2 ppm (C-6), 110.1 ppm (C-3), and 108.9 ppm (C-1). rsc.org

Chemical Shift (δ) (ppm)Assignment
167.3C=O
144.2C-2
134.4C-4
121.1C-5
116.2C-6
110.1C-3
108.9C-1
Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆. rsc.org

While 1D NMR spectra provide fundamental information, 2D NMR experiments are often employed to unambiguously assign signals and confirm molecular connectivity, especially in complex molecules. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled. libretexts.org For this compound, a COSY spectrum would show a cross-peak connecting the signals of the aromatic protons at 7.37 ppm and 6.78 ppm, definitively confirming that they are adjacent to each other. rsc.orgwikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation). wikipedia.org An HSQC spectrum would link the proton signal at 7.37 ppm to the carbon signal at 134.4 ppm (C-4) and the proton signal at 6.78 ppm to the carbon signal at 121.1 ppm (C-5). rsc.orgwikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two or three bonds, helping to piece together the entire carbon framework. rsc.org

These 2D techniques are invaluable for verifying the assignments made from 1D spectra and providing a complete picture of the molecular structure. rsc.org

Key expected vibrational modes include:

-NH₂ Vibrations: The amino group typically shows two distinct stretching bands (asymmetric and symmetric) in the 3500-3300 cm⁻¹ region. rsc.org N-H bending vibrations are expected around 1650-1580 cm⁻¹.

-COOH Vibrations: The hydroxyl (-OH) group of the carboxylic acid gives rise to a very broad stretching band, often centered around 3000 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp band typically found in the 1720-1680 cm⁻¹ range. beilstein-journals.org

Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic ring appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region.

C-Br Vibrations: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Wavenumber Range (cm⁻¹)AssignmentType of Vibration
3500-3300N-HAsymmetric & Symmetric Stretch
~3000 (broad)O-HStretch
>3000 (sharp)Ar C-HStretch
1720-1680C=OStretch
1650-1580N-HBend
1600-1450Ar C=CRing Stretch
1320-1210C-NStretch
600-500C-BrStretch
Table 3: Expected Fundamental Vibrational Band Assignments for this compound.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy of this compound

The electronic absorption properties of this compound are determined by the electronic transitions within its aromatic and functional groups. While specific spectra for the 3,6-dibromo isomer are not detailed in the provided research, analysis of closely related compounds and theoretical studies provide a strong basis for understanding its UV-Vis characteristics.

The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. researchgate.net The π→π* transitions typically occur at shorter wavelengths and arise from the delocalized π-electron system of the benzene ring. The presence of the amino (-NH₂) and carboxyl (-COOH) groups, as well as the bromine atoms, modifies these transitions. The n→π* transitions, which are generally of lower intensity, are attributed to the promotion of a non-bonding electron from the nitrogen of the amino group or the oxygens of the carboxyl group to an anti-bonding π* orbital. researchgate.net

For instance, studies on a Schiff base derivative of 2-amino-3,5-dibromobenzoic acid predicted ultraviolet-visible absorption maxima between 348-352 nm, corresponding to π→π* transitions within the extended conjugated system. Similarly, a charge transfer complex involving 2-amino-4,6-dimethylpyridine (B145770) showed a new absorption band attributed to an n-π* transition, confirming complex formation. scirp.org For many organic nonlinear optical (NLO) materials, the absence of absorption in the visible region is a crucial advantage. researchgate.net

Mass Spectrometric (MS) Analysis of this compound and its Fragments

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound. High-resolution mass spectrometry can validate the molecular ion peak with high accuracy.

The monoisotopic mass of this compound (C₇H₅Br₂NO₂) is 292.8687 g/mol . epa.gov Computational predictions for its mass spectrum show several common adducts that would be observed in an experimental analysis. uni.lu

Table 1: Predicted Mass Spectrometric Adducts for this compound

Adduct FormMass-to-Charge Ratio (m/z)
[M+H]⁺293.87598
[M-H]⁻291.86142
[M+Na]⁺315.85792
[M+K]⁺331.83186
[M+NH₄]⁺310.90252
[M+H-H₂O]⁺275.86596

Data sourced from predicted values. uni.lu

Analysis of fragmentation patterns provides further structural confirmation, revealing the loss of functional groups such as the carboxylic acid or bromine atoms under ionization.

X-ray Crystallographic Analysis of this compound and Related Structures

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular geometry, conformation, and the intermolecular forces that dictate crystal packing.

Determination of Molecular Geometry and Conformation in the Solid State

While the specific crystal structure for this compound is not available in the surveyed literature, the analysis of closely related structures, such as 2-amino-3-bromobenzoic acid, provides a reliable model for its expected geometry. researchgate.net In these structures, the benzoic acid framework is essentially planar, with the amino and carboxylic acid groups attached to the ring.

The conformation is largely defined by the orientation of the amino and carboxyl substituents. A key feature in many 2-aminobenzoic acid derivatives is the formation of an intramolecular hydrogen bond between a hydrogen of the amino group and an oxygen of the adjacent carboxylic acid group. researchgate.net This interaction contributes to the planarity of the molecule. The precise bond lengths and angles are influenced by the electronic effects and steric hindrance of the bromine substituents. For example, in the crystal structure of a tin complex involving 2-amino-3,5-dibromobenzoate ligands, the coordination to the metal center alters the carboxylate bond distances. researchgate.net

Analysis of Intermolecular Interactions, including Hydrogen Bonding and Halogen Bonding

The supramolecular architecture of this compound in the solid state is governed by a combination of strong hydrogen bonds and halogen bonds.

Hydrogen Bonding: The amino and carboxylic acid groups are excellent hydrogen bond donors and acceptors. Intermolecular hydrogen bonds of the N-H···O and O-H···O types are expected to be dominant. researchgate.net For example, in related aminobenzoic acid salts, the primary interaction is often a pair of N-H···O hydrogen bonds that form robust, cyclic motifs described by graph-set notation as R²₂(8). nih.govresearchgate.netnih.gov These interactions link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net

Halogen Bonding: The bromine atoms on the aromatic ring can act as electrophilic halogen bond donors, interacting with nucleophilic atoms like oxygen or nitrogen on adjacent molecules. rsc.org This type of interaction is increasingly recognized as a powerful tool in crystal engineering for directing supramolecular assembly. rsc.orgmdpi.com In structures containing bromo-substituted benzoic acids, halogen bonding can compete with or act cooperatively with hydrogen bonding to stabilize the crystal lattice. rsc.org

Investigation of Crystal Packing and Supramolecular Assembly

In related aminobenzoic acids, molecules often assemble into one-dimensional chains or two-dimensional layers. researchgate.net For instance, the crystal structure of 2-amino-3-bromobenzoic acid features centrosymmetric dimers formed by O-H···O hydrogen bonds between the carboxylic acid groups, which are then linked into chains by N-H···O interactions. researchgate.net The introduction of multiple bromine atoms, as in the title compound, could lead to more intricate packing arrangements where π-π stacking and halogen bonding play more significant roles in forming the three-dimensional structure. nih.govrsc.org The systematic study of how substituents influence these noncovalent interactions is fundamental to designing materials with specific crystalline architectures. rsc.orgrsc.org

Chromatographic Purity Assessment and Isolation Techniques for this compound

Ensuring the purity of this compound is essential for its use in further research or synthesis. Chromatographic techniques are central to this assessment.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of aminobenzoic acid derivatives. klivon.com A common setup involves a reverse-phase column, such as a C18 column, with a suitable mobile phase to separate the main compound from any impurities or starting materials.

For the isolation and purification of aminobenzoic acids, chemical methods exploiting differential solubility are often employed. One reported procedure for separating a mixture of brominated aminobenzoic acids involves treating the mixture with boiling water and hydrochloric acid. The less soluble 2-amino-3,5-dibromobenzoic acid could be isolated by hot filtration, while the more soluble 2-amino-5-bromobenzoic acid precipitated from the filtrate upon cooling. chemicalbook.com This suggests a similar pH- and temperature-dependent solubility profile could be effective for isolating the 3,6-dibromo isomer.

Table 2: Common Analytical Techniques for Characterization and Purity Assessment

TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC)Purity assessment, separation of components klivon.com
Mass Spectrometry (MS)Molecular weight confirmation, structural elucidation klivon.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation, purity klivon.com
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups klivon.comchemicalbook.com
Elemental AnalysisConfirmation of elemental composition klivon.com

Computational Chemistry and Theoretical Studies on 2 Amino 3,6 Dibromobenzoic Acid

Density Functional Theory (DFT) Calculations

No published studies were found that provide DFT calculations on the optimized molecular geometries, conformational analysis, or prediction of spectroscopic parameters for 2-Amino-3,6-dibromobenzoic acid.

Optimized Molecular Geometries and Conformational Landscape Analysis

Detailed information on bond lengths, bond angles, and dihedral angles derived from DFT-optimized geometries for this compound is not available in the literature.

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) and Comparison with Experimental Data

While experimental IR and NMR data have been reported rsc.org, there are no available computational studies that predict these spectra for comparison.

Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound through computational methods is not present in the available literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

No data on the HOMO-LUMO energies or their distribution for this compound could be located.

Energy Gaps and Molecular Stability Characterization

Information regarding the HOMO-LUMO energy gap and its correlation with the molecular stability of this compound is unavailable.

Natural Bond Orbital (NBO) Analysis

There are no published NBO analyses detailing charge transfer, hyperconjugative interactions, or stabilization energies for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for predicting how a molecule will interact with other chemical species. The MEP map illustrates regions of positive and negative electrostatic potential, which are color-coded for clarity. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. researchgate.netmdpi.com

For substituted benzoic acids, the MEP minimum (Vmin) at the carboxylic acid group is a key descriptor for quantifying substituent effects. researchgate.net In this compound, the electron-rich areas are expected to be concentrated around the oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, making these the most probable sites for electrophilic interactions. Conversely, the hydrogen atoms of the amino and carboxyl groups, along with the regions near the bromine atoms, would exhibit positive potential, making them susceptible to nucleophilic interactions. The bromine and amino substituents significantly influence the electronic landscape of the benzene (B151609) ring, with the amino group acting as an electron-donating group and the bromine atoms as electron-withdrawing groups, thereby modulating the reactivity of the entire molecule. mdpi.com

Illustrative MEP Data for a Substituted Benzoic Acid Derivative:

Region of MoleculeElectrostatic Potential (kcal/mol)Predicted Reactivity
Carboxyl Oxygen (C=O)-35 to -45Electrophilic Attack
Amino Nitrogen-25 to -35Electrophilic Attack
Aromatic Ring (π-system)-10 to +10Complex Interactions
Carboxyl Hydrogen (O-H)+40 to +50Nucleophilic Attack
Amino Hydrogens (N-H)+25 to +35Nucleophilic Attack

Note: This table presents typical calculated values for a substituted aminobenzoic acid to illustrate the concept of MEP mapping. The exact values for this compound would require specific DFT calculations.

Non-Linear Optical (NLO) Properties Simulation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov Computational simulations, particularly using Density Functional Theory (DFT), are essential for predicting the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). mq.edu.aubath.ac.uk

Organic molecules with significant NLO responses often feature electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov In this compound, the amino group (-NH2) acts as an electron donor, while the carboxylic acid (-COOH) and bromine (-Br) atoms serve as electron acceptors. This D-π-A structure, coupled with the polarizability of the bromine atoms, suggests that the molecule could exhibit notable NLO properties.

Simulations for similar substituted anilines and benzoic acid derivatives have shown that modifications to donor/acceptor strength and conjugation length can significantly enhance the first-order hyperpolarizability. mq.edu.au A high calculated value for the total first hyperpolarizability (β_tot) indicates a strong NLO response. researchgate.net

Table of Simulated NLO Properties for a Representative D-π-A Benzoic Acid Derivative:

PropertySymbolCalculated Value (a.u.)
Dipole Momentμ3.5 - 5.0 D
Mean Polarizability⟨α⟩150 - 200
Total First Hyperpolarizabilityβ_tot5.0 x 10⁻³⁰ - 9.0 x 10⁻³⁰ esu

Note: The values in this table are illustrative, based on computational studies of organic molecules with potential NLO activity. Specific calculations for this compound are required for precise values.

Thermodynamic Property Calculations

Computational methods allow for the precise calculation of various thermodynamic properties, providing insight into the stability and reactivity of a molecule under different conditions. semanticscholar.org Using statistical thermodynamics relationships combined with quantum chemical calculations (like DFT), parameters such as standard heat capacity (C°), entropy (S°), and enthalpy (H°) can be determined. semanticscholar.orgnih.gov

These calculations are typically performed for the molecule in its optimized, ground-state geometry. The results can predict the molecule's behavior at various temperatures and pressures, which is crucial for understanding its formation, stability, and reaction thermodynamics. For instance, calculated gas-phase acidity (ΔG°acid) values for substituted benzoic acids have shown good agreement with experimental data. semanticscholar.org

Table of Calculated Thermodynamic Parameters for a Substituted Benzoic Acid at 298.15 K:

ParameterSymbolValueUnit
Zero-point vibrational energyE₀85 - 95kcal/mol
Standard Heat CapacityC°p40 - 50cal/mol·K
Standard Entropy95 - 105cal/mol·K
Standard Enthalpy20 - 30kcal/mol

Note: This table provides a range of typical values for a molecule of similar size and complexity to this compound. These values are illustrative and depend on the specific computational method and basis set used.

Aromaticity Analysis (e.g., HOMA Index)

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index to quantify the degree of aromaticity. nih.gov The HOMA index is calculated based on the bond lengths of the ring system, comparing them to an ideal aromatic system (like benzene, for which HOMA is defined as 1) and a non-aromatic reference. nih.govnih.gov

A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic character. Negative values can indicate anti-aromaticity. researchgate.net For substituted benzene derivatives, the nature and position of the substituents can influence the bond lengths within the ring, thereby affecting the HOMA index. nih.gov In this compound, the interplay between the electron-donating amino group and the electron-withdrawing bromine and carboxyl groups can cause slight distortions in the benzene ring, leading to a HOMA value slightly less than 1, but still indicative of a strongly aromatic system.

Table of Aromaticity Indices for Benzene and a Substituted Derivative:

IndexBenzene (Reference)Substituted Benzene Ring
HOMA1.0000.975 - 0.995
NICS(1)-10.20-9.5 to -10.1
FLU0.0000.001 - 0.005

Note: This table compares the reference values for benzene with typical calculated values for a substituted benzene ring. The NICS (Nucleus-Independent Chemical Shift) and FLU (Aromatic Fluctuation Index) are other common indices for aromaticity. researchgate.netdtu.dk

Potential Energy Surface (PES) Mapping for Tautomerism and Rotational Barriers

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. wikipedia.orglibretexts.org PES mapping is a powerful computational technique for exploring molecular transformations, such as tautomerism and conformational changes due to bond rotation. patsnap.comlibretexts.org

For this compound, several dynamic processes can be investigated:

Tautomerism: The molecule can potentially exist in different tautomeric forms, for example, through proton transfer from the carboxylic acid group to the amino group to form a zwitterionic species. A PES scan along the reaction coordinate for this proton transfer can identify the transition state and calculate the energy barrier for this process. researchgate.net

Rotational Barriers: The energy barriers for the rotation of the -COOH and -NH2 groups around their respective C-C and C-N bonds can be calculated. These barriers are determined by steric hindrance from the adjacent bromine atoms and by electronic effects like intramolecular hydrogen bonding. DFT calculations can map the energy profile as a function of the dihedral angle of rotation, identifying the most stable conformers and the transition states between them. nih.govmdpi.comsemanticscholar.org Studies on similar substituted benzoic acids have been performed to determine these rotational barriers. researchgate.netbiomedres.us

Illustrative Data for Rotational Barrier Calculations of a Substituted Benzoic Acid:

Rotational ProcessDihedral Angle (Degrees)Relative Energy (kcal/mol)State
-COOH Rotation00.0Ground State (Planar)
905.0 - 7.0Transition State
1800.5 - 1.5Rotamer
-NH₂ Rotation00.0Ground State
903.0 - 5.0Transition State

Note: This table provides representative energy values for the rotation of functional groups in a substituted aromatic compound. The actual energy barriers for this compound would be influenced by the specific steric and electronic environment created by the dibromo substitution.

Applications of 2 Amino 3,6 Dibromobenzoic Acid in Advanced Chemical Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of amino, carboxyl, and bromo groups on the benzene (B151609) ring makes 2-amino-3,6-dibromobenzoic acid a highly versatile building block in organic synthesis. cymitquimica.com These functional groups offer multiple reaction sites, allowing for the construction of intricate molecular architectures. cymitquimica.com The amino group can undergo nucleophilic substitution reactions, while the carboxylic acid provides a handle for esterification and amidation. Furthermore, the bromine atoms can participate in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to building complex organic molecules. This multi-faceted reactivity is crucial for its role in drug discovery, materials science, and chemical research. cymitquimica.com

Precursor for Synthesizing Active Chemical Entities

The utility of this compound extends to its role as a precursor in the synthesis of various active chemical entities across different industries.

Intermediates for Pharmaceutical Compounds and Lead Compounds

This compound is a key intermediate in the synthesis of pharmaceutical compounds. bldpharm.combldpharm.com Its structural framework is incorporated into molecules designed for specific biological activities. cymitquimica.com For instance, related aminobenzoic acid derivatives are fundamental in synthesizing lead compounds, which are promising candidates for further development in drug discovery programs. The presence of halogen atoms can influence the electronic properties and bioavailability of the final pharmaceutical product. cymitquimica.com A notable application of a related compound, 2-amino-3,5-dibromobenzaldehyde (B195418), is in the synthesis of the mucolytic drug Ambroxol. google.comgoogle.com

Compound CAS Number Molecular Formula
This compound20776-66-3C₇H₅Br₂NO₂
2-Amino-3,5-dibromobenzoic acid609-85-8C₇H₅Br₂NO₂
2-Amino-3,5-dibromobenzaldehyde50910-55-9C₇H₅Br₂NO

This table presents key identifiers for this compound and related compounds discussed in the text.

Synthesis of Agrochemicals

In the field of agriculture, derivatives of aminobenzoic acids are utilized as intermediates in the production of agrochemicals. cymitquimica.com The structural features of these molecules can be tailored to develop new fungicides and herbicides. cymitquimica.comguidechem.com The synthesis pathways often involve leveraging the reactivity of the amino and carboxylic acid groups to build larger, more complex molecules with desired pesticidal or herbicidal properties. guidechem.com

Development of Dyes, Pigments, and Imaging Materials

The aromatic nature and functional groups of this compound and its isomers make them suitable for the synthesis of dyes and pigments. bldpharm.comlbaochemicals.com Specifically, aminobenzoic acid derivatives are used as precursors for azo dyes, which constitute a significant class of commercial colorants. jocpr.com These dyes find applications in the textile industry for dyeing fabrics such as nylon and silk. jocpr.comijsr.net The synthesis involves diazotization of the amino group followed by coupling with other aromatic compounds to produce intensely colored molecules. jocpr.com

Integration into Materials Science Applications

The unique properties of this compound also lend themselves to applications in materials science. bldpharm.com

Formulation of Polymeric Materials and Property Enhancement

The functional groups on this compound allow for its incorporation into polymer structures. lbaochemicals.com It can be used as a monomer or an additive to enhance the properties of polymeric materials. For example, related aminobenzoic acid derivatives are used in the synthesis of polyesters. lbaochemicals.com The introduction of this halogenated monomer can influence properties such as thermal stability, flame retardancy, and optical characteristics of the resulting polymer. bldpharm.com

Development of Specialty Chemicals

This compound is a halogenated aromatic compound that, due to its specific molecular structure, holds potential as a valuable intermediate in the synthesis of specialty chemicals. While direct research on the 3,6-dibromo isomer is limited, the applications of closely related compounds, such as 2-amino-3,5-dibromobenzoic acid, provide strong indications of its synthetic utility. scispace.comresearchgate.net The presence of an amino group, a carboxylic acid function, and two bromine atoms on the benzene ring makes it a versatile building block for constructing more complex molecules. cymitquimica.com

The amino and carboxylic acid groups can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, to form a diverse range of derivatives. cymitquimica.com For instance, research has demonstrated the use of 2-amino-3,5-dibromobenzoic acid in the synthesis of novel substituted piperazinyl-quinazolin-3(4H)-ones. In this process, the anthranilic acid derivative is a key starting material for creating the quinazolinone core, which is a pharmacologically significant heterocyclic system known to possess a wide range of biological activities, including antimicrobial properties. scispace.comresearchgate.net The resulting complex molecules can be considered specialty chemicals with potential applications in the pharmaceutical industry.

The bromine substituents on the aromatic ring also play a crucial role. They can influence the reactivity of the molecule and can be sites for further functionalization through reactions like cross-coupling, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. This allows for the construction of highly tailored molecules with specific properties, a hallmark of specialty chemicals. The unique electronic and steric properties conferred by the halogen substituents make these types of compounds valuable for developing new materials and biologically active agents. cymitquimica.com

Interactive Table: Synthetic Applications of Related Aminobenzoic Acids

CompoundSynthetic ApplicationResulting Product ClassPotential Use
2-Amino-3,5-dibromobenzoic acidStarting material in multi-step synthesisSubstituted quinazolin-4-onesAntimicrobial agents
2-Amino-3,5-dibromo-6-chlorobenzoic acidIntermediate for heterocyclic frameworksBisquinazolinonesMaterials science, Pharmaceuticals
2,6-Dibromobenzoic acidBuilding block in organic synthesisPharmaceuticals, AgrochemicalsDrug development, Crop protection

Application as a Research Reagent in Chemical Biology and Environmental Studies

Use in Enzyme Inhibition Studies

Currently, there is a lack of specific research literature detailing the use of this compound in enzyme inhibition studies. While related halogenated and amino-substituted benzoic acid derivatives have been investigated for their inhibitory effects on various enzymes, the specific 3,6-dibromo isomer has not been a focus of published research in this area. The potential for a molecule to act as an enzyme inhibitor is often highly dependent on its specific three-dimensional structure and its ability to bind to the active site of an enzyme. Therefore, without direct experimental evidence, any potential inhibitory activity of this compound remains speculative.

Application in Pollutant Degradation Assessments

Studies on monobrominated benzoic acids have shown that they can be biodegraded by microbial consortia under various conditions. nih.govnih.gov The degradation process often begins with reductive dehalogenation, where the bromine atom is removed from the aromatic ring. nih.gov The rate and extent of degradation can be influenced by the position of the bromine substituent and the specific environmental conditions, such as the availability of different electron acceptors (e.g., iron, sulfate, or carbon dioxide for methanogenesis). nih.gov

For instance, in one study, the degradation of bromobenzoate isomers was observed after a lag period, with degradation rates being highest under methanogenic conditions. nih.gov Another study on the biodegradation of chloro- and bromobenzoic acids found that in mixtures, the degradation order was typically 4-substituted, followed by 3-substituted, and then 2-substituted isomers. nih.gov These findings suggest that this compound, if released into the environment, would be a candidate for pollutant degradation assessments to determine its persistence, potential for bioaccumulation, and the pathways of its breakdown. Such studies are crucial for understanding the environmental fate of brominated aromatic compounds. acs.orgacs.org

Interactive Table: Biodegradation of Brominated Benzoic Acid Isomers

Compound IsomerEnvironmental ConditionKey FindingReference
2-BromophenolIron-reducing, Sulfidogenic, MethanogenicDebrominated to phenol nih.gov
3-BromophenolSulfidogenic, MethanogenicDebromination observed nih.gov
4-BromophenolSulfidogenic, MethanogenicDebromination observed nih.gov
Bromobenzoate IsomersIron-reducing, Sulfidogenic, MethanogenicUtilized after a lag period nih.gov
Monobrominated benzoic acidsMixed microbial cultureDegradation order: 4- > 3- > 2-substituted nih.gov

Emerging Research Frontiers and Future Directions for 2 Amino 3,6 Dibromobenzoic Acid

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique electronic and steric properties of 2-Amino-3,6-dibromobenzoic acid open avenues for its use in novel reaction pathways. Research into related aminobenzoic acids has demonstrated their utility in sophisticated chemical transformations, suggesting parallel opportunities for the 3,6-dibromo derivative.

One promising area is its potential involvement in palladium-catalyzed coupling reactions, a cornerstone of modern organic synthesis. The bromo substituents are ideal handles for cross-coupling reactions like Suzuki, Heck, and Sonogashira, allowing for the introduction of a wide variety of carbon-based substituents. For instance, research on the related compound 2-amino-3-bromobenzoic acid has highlighted its use in projects involving Pd-catalyzed coupling. researchgate.net This suggests that this compound could serve as a bifunctional substrate, enabling sequential or dual couplings to build complex molecular architectures.

Furthermore, the core aminobenzoic acid scaffold is amenable to chemoselective modifications. Copper(I)-catalyzed carbene insertion into the N-H bond of aromatic aminobenzoic acids has been shown to proceed efficiently, leaving the carboxylic acid group untouched. researchgate.net Applying such a reaction to this compound would provide a direct route to N-functionalized derivatives while preserving the bromine and carboxyl groups for subsequent transformations.

While direct catalytic applications of this compound itself are not yet widely reported, its derivatives could function as ligands in catalysis. The amino and carboxyl groups are excellent coordination sites for metal ions. Derivatization could lead to novel pincer-type ligands or other sophisticated coordinating agents, where the bromo substituents could be used to tune the electronic properties and steric bulk of the resulting metal complex.

Development of Advanced Derivatization Methodologies for Enhanced Functionality

Derivatization is a key strategy for modifying the physicochemical properties of a molecule and introducing new functionalities. researchgate.netresearchgate.net For this compound, the amino and carboxylic acid groups are primary targets for such modifications. Advanced derivatization aims to achieve these transformations with high selectivity and efficiency.

The amino group can be targeted for a range of reactions. Acylation, sulfonylation, and alkylation are common methods to produce amides, sulfonamides, and secondary or tertiary amines, respectively. These modifications can dramatically alter the molecule's solubility, electronic properties, and biological activity. Chemoselective methods are particularly valuable; for example, copper-catalyzed N-H insertion reactions using diazo compounds provide a mild and efficient route to N-alkylated products without affecting other functional groups. researchgate.net Reagents like 1,2-Naphthoquinone-4-sulfonate (NQS) are also known to react with amines to form colored products, a principle that could be adapted for creating novel dyes or sensor molecules. nih.gov

The carboxylic acid group is readily converted into esters, amides, or acid halides. Esterification can be used to protect the carboxyl group or to create derivatives with altered lipophilicity. Amide formation, by coupling with various amines, is a fundamental transformation for building larger molecules, including peptides and polymers.

The development of in situ derivatization techniques, often used for analytical purposes in liquid chromatography-mass spectrometry (LC-MS), could also be harnessed for synthetic applications, allowing for tandem reaction sequences in a single pot. researchgate.net

Integration into Multicomponent Reaction Systems for Increased Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient and atom-economical approach to chemical synthesis. researchgate.net These reactions are a cornerstone of green chemistry and are widely used to generate libraries of complex molecules for drug discovery and materials science.

The structure of this compound, containing an ortho-amino-substituted carboxylic acid (an anthranilic acid derivative), makes it an ideal candidate for use in MCRs. Anthranilic acids are well-known building blocks in several classic MCRs, such as the Niementowski and Friedländer syntheses for quinolines and the synthesis of quinazolinones.

By incorporating this compound into these MCRs, chemists can rapidly generate highly substituted heterocyclic scaffolds. The two bromine atoms would be carried through the reaction, providing handles for subsequent post-MCR modifications via cross-coupling reactions. This strategy would allow for the creation of diverse molecular libraries from a single MCR setup, significantly increasing synthetic efficiency. For example, a three-component reaction between this compound, an aldehyde, and an isocyanide could potentially yield a series of complex, bromine-rich benzodiazepine (B76468) derivatives. The growing interest in using MCRs to develop environmentally friendly corrosion inhibitors also suggests potential applications for the resulting heterocyclic products. researchgate.net

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the design of new materials and compounds. For this compound, computational modeling can provide deep insights into its structure, electronics, and potential behavior in chemical reactions.

Studies on the closely related isomer, 2-amino-3,5-dibromobenzoic acid, demonstrate the power of these methods. nih.govacs.org Using Density Functional Theory (DFT), researchers have been able to:

Optimize Molecular Geometry: Calculate bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure. nih.gov

Analyze Vibrational Spectra: Compute theoretical FT-IR spectra to aid in the assignment of experimental vibrational bands. nih.gov

Investigate Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov

Map Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

Predict Reactivity Indices: Calculate Fukui indices and electrophilicity indexes to quantify the local reactivity of different atoms within the molecule. nih.gov

By applying these same computational techniques to this compound, researchers can predict its behavior, compare its properties to other isomers, and design targeted experiments for its use in synthesis and materials science. For example, modeling can help predict the regioselectivity of further electrophilic aromatic substitution or the thermodynamic feasibility of novel cyclization reactions.

Computational MethodPredicted Property/ApplicationReference Example
Density Functional Theory (DFT) Molecular geometry, vibrational frequencies, thermodynamic parameters.Calculation of optimized geometry and IR frequencies for 2-amino-3,5-dibromobenzoic acid. nih.gov
Time-Dependent DFT (TD-DFT) Electronic absorption spectra (UV-Vis), prediction of color and photochemical properties.Prediction of electronic absorption spectra for Schiff base compounds. acs.org
HOMO-LUMO Analysis Kinetic stability, chemical reactivity, electrophilicity index.Calculation of HOMO-LUMO gap and electrophilicity for isomers of dibrominated aminobenzoic acids. nih.gov
Molecular Electrostatic Potential (MEP) Identification of reactive sites for electrophilic and nucleophilic attack.Investigation of MEP maps for 2-amino-3,5-dibromobenzoic acid. nih.gov
Natural Bond Orbital (NBO) Analysis Analysis of intramolecular interactions, charge transfer, and hyperconjugative effects.NBO analysis performed on 2-amino-3,5-dibromobenzoic acid to understand bonding. nih.gov

Sustainable and Scalable Production Methodologies for this compound

The development of sustainable and scalable synthetic routes is crucial for the industrial viability of any chemical compound. Traditional methods for producing halogenated aromatic compounds can involve harsh conditions, stoichiometric amounts of hazardous reagents (like elemental bromine), and the generation of significant waste. Future research is focused on creating greener and more efficient production pathways.

Potential strategies for the synthesis of this compound could be adapted from methods used for similar molecules. Key considerations include the choice of starting material and the sequence of reactions (amination, bromination, oxidation/reduction).

Potential Synthetic Pathways:

Starting MaterialKey Transformation StepsAdvantages/ChallengesRelated Example
Substituted Nitrobenzoic Acid 1. Selective reduction of the nitro group. 2. Regioselective bromination.Starting materials can be accessible. Controlling regioselectivity of bromination is a key challenge.Synthesis of 2-amino-6-nitrobenzoic acid from 2,6-dinitrobenzoic acid via selective reduction. google.com
Substituted Anthranilic Acid Direct regioselective bromination of 2-aminobenzoic acid.Direct route, but controlling the position and number of bromine atoms can be difficult and may lead to isomeric mixtures.Bromination of anthranilic acid derivatives is a common transformation, though selectivity can be an issue.
Substituted Isatin 1. Synthesis of a dibrominated isatin. 2. Ring-opening via oxidative cleavage (e.g., with H₂O₂).Can provide good regiocontrol from the start. Isatin synthesis may add steps.Preparation of 2-amino-3-bromobenzoic acid from 7-bromoisatin. researchgate.net
Halogenated Precursor Nucleophilic aromatic substitution (e.g., amination of a tri-halogenated benzoic acid) using a copper catalyst.Potentially high-yielding and scalable. Requires a specific multi-halogenated precursor.Copper-catalyzed amination of 2-halo-6-nitrobenzoic acid. google.com

Future research will likely focus on using less hazardous brominating agents, replacing traditional solvents with greener alternatives, and employing catalytic methods to improve efficiency and reduce waste. The development of a one-pot or flow-chemistry process would represent a significant advance in the scalable and sustainable production of this valuable compound.

Q & A

Q. What are the common synthetic routes for 2-amino-3,6-dibromobenzoic acid, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves halogenation of a benzoic acid precursor. For example, bromination of 2-aminobenzoic acid (anthranilic acid) using bromine (Br₂) or HBr in acidic media under controlled temperatures (e.g., 0–25°C). A key step is regioselective bromination at positions 3 and 6, which may require directing groups or catalysts. Evidence from tribromobenzoic acid synthesis suggests using excess bromine and optimizing reaction time to avoid over-bromination . Yield optimization depends on stoichiometry, solvent choice (e.g., acetic acid), and purification via recrystallization using ethanol/water mixtures.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • HPLC (≥97% purity threshold, as in ) with UV detection at 254 nm.
  • 1H/13C NMR to confirm bromine substitution patterns (e.g., coupling constants for aromatic protons).
  • Mass spectrometry (ESI-TOF or EI-MS) to verify molecular ion peaks ([M+H]⁺ expected at ~308.9 Da for C₇H₅Br₂NO₂).
  • Melting point analysis (compare to literature values; e.g., related dibromo derivatives melt between 170–190°C) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents at positions 3 and 6 influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution but enhancing Suzuki-Miyaura coupling. Steric hindrance at position 3 may slow coupling kinetics, requiring bulky ligands (e.g., SPhos) or elevated temperatures. Computational modeling (DFT) can predict charge distribution and reactive sites. For example, in analogous 2-amino-4-bromo-3,5-difluorobenzoic acid, fluorine’s inductive effect further directs reactivity to the para-bromo position . Experimental validation via kinetic studies under varying Pd catalysts is recommended.

Q. What strategies can resolve discrepancies in reported biological activities of halogenated anthranilic acid derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
  • Reproducibility checks : Use standardized bioassay protocols (e.g., MIC testing for antimicrobial activity ).
  • Impurity profiling : Quantify by-products (e.g., mono-brominated analogs) via LC-MS and correlate with activity data.
  • Structure-activity relationship (SAR) studies : Compare 3,6-dibromo derivatives with 3,5-dibromo or chloro analogs (e.g., 2-amino-3,6-dichlorobenzoic acid ) to isolate halogen-specific effects.

Key Research Considerations

  • Contradiction Analysis : Conflicting biological data may stem from impurities (e.g., notes commercial batches with 95–97% purity). Always validate purity before assays.
  • Advanced Applications : Explore use as a ligand in metal-organic frameworks (MOFs) or as a precursor for photoactive dyes, leveraging bromine’s heavy-atom effect for crystallography .

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